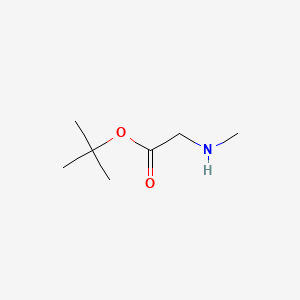

Tert-butyl 2-(methylamino)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2-(methylamino)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-7(2,3)10-6(9)5-8-4/h8H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYKMOIQAHCMLIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CNC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347148 | |

| Record name | tert-Butyl sarcosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5616-81-9 | |

| Record name | tert-Butyl sarcosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-(methylamino)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of Tert-butyl 2-(methylamino)acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of Tert-butyl 2-(methylamino)acetate, a key building block in modern organic synthesis and pharmaceutical development.

Core Physicochemical Properties

This compound, also known as tert-butyl N-methylglycinate or sarcosine (B1681465) tert-butyl ester, is a versatile amino acid derivative. Its tert-butyl ester functionality serves as a protecting group for the carboxylic acid, enhancing its stability and facilitating its use in various synthetic transformations.[1] The compound is typically available as a hydrochloride salt for improved handling and storage.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound hydrochloride (CAS: 5616-81-9).

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO₂ | [2][3] |

| Molecular Weight | 145.20 g/mol | [3] |

| Melting Point | 137-141 °C (decomposes) | [4] |

| Boiling Point | 168.5 °C at 760 mmHg | [4] |

| Density | 0.928 g/cm³ | [4] |

| Flash Point | 55.7 °C | [4] |

| Solubility | Soluble in methanol. | [4] |

| pKa | 7.63 ± 0.10 (Predicted) | [4] |

| LogP | 0.48 (Predicted) | [2] |

Synthesis and Purification

The synthesis of this compound typically involves the esterification of sarcosine (N-methylglycine). A common method is the reaction of sarcosine with tert-butanol (B103910) in the presence of an acid catalyst, such as hydrochloric acid, to yield the hydrochloride salt of the tert-butyl ester.[4]

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is based on a general procedure for the synthesis of tert-butyl amino acid esters.

Materials:

-

Sarcosine (N-methylglycine)

-

Tert-butanol

-

Hydrochloric acid (concentrated)

-

Dichloromethane (B109758) (anhydrous)

-

Sodium sulfate (B86663) (anhydrous)

-

Diethyl ether

Procedure:

-

Suspend sarcosine in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add an excess of tert-butanol to the suspension.

-

Slowly add a catalytic amount of concentrated hydrochloric acid to the mixture.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield pure this compound.

-

For the hydrochloride salt, the purified free base can be dissolved in a suitable solvent like diethyl ether and treated with a solution of HCl in ether. The resulting precipitate is then collected by filtration and dried.

Purification:

Purification is typically achieved through column chromatography on silica gel.[5] The choice of eluent depends on the polarity of the impurities. For the hydrochloride salt, recrystallization from a suitable solvent system can also be employed.

Spectroscopic and Reactivity Analysis

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the N-methyl protons, a singlet for the methylene (B1212753) protons adjacent to the nitrogen, and a singlet for the tert-butyl protons. The chemical shifts would be influenced by the solvent and whether it is the free base or the hydrochloride salt.

-

¹³C NMR: Expected signals would correspond to the carbonyl carbon of the ester, the quaternary carbon and methyl carbons of the tert-butyl group, the methylene carbon, and the N-methyl carbon.

-

-

Infrared (IR) Spectroscopy:

-

Characteristic absorption bands would be expected for the C=O stretching of the ester group (around 1730-1750 cm⁻¹), N-H bending, and C-H stretching vibrations.

-

-

Mass Spectrometry (MS):

-

The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, such as the loss of the tert-butyl group. Predicted m/z values for various adducts of the free base include [M+H]⁺ at 146.11756 and [M+Na]⁺ at 168.09950.[6]

-

Reactivity

This compound is a valuable intermediate due to its dual reactivity. The secondary amine is nucleophilic and can participate in various coupling reactions, while the tert-butyl ester provides steric hindrance and can be selectively cleaved under acidic conditions. It is stable under basic and nucleophilic conditions, making it an orthogonal protecting group strategy in multi-step syntheses.[1]

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of peptidomimetics and other complex organic molecules with therapeutic potential.[1] Its role as a protected derivative of sarcosine is particularly important in the development of peptide-based drugs and small molecule inhibitors.

Role in Peptide Synthesis

The tert-butyl ester group protects the C-terminus of the sarcosine unit during peptide synthesis, allowing for the sequential addition of other amino acids to the N-terminus. The tert-butyl group can be removed under acidic conditions, which are orthogonal to the conditions used for the removal of many N-terminal protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl). This orthogonality is a cornerstone of modern solid-phase and solution-phase peptide synthesis.

Use in the Synthesis of Bioactive Molecules

This compound is a key intermediate in the synthesis of various bioactive molecules, including potential anti-inflammatory and neuroprotective agents.[1] For example, it is used in the preparation of substituted sulphonamide acetates, which are precursors to compounds screened for biological activity.[5]

The general workflow for its application in medicinal chemistry often involves the initial coupling of the amine with a suitable electrophile, followed by modification of other parts of the molecule, and finally, the deprotection of the tert-butyl ester to reveal the carboxylic acid, which can be a key pharmacophore or a handle for further derivatization.

Safety and Handling

This compound is classified as a flammable liquid.[2] Standard laboratory safety precautions should be observed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. It should be stored in a cool, dry, and well-ventilated area away from sources of ignition and strong oxidizing agents. The hydrochloride salt is generally more stable and easier to handle than the free base.

This technical guide provides a solid foundation for understanding the key characteristics and applications of this compound. For more specific experimental details and applications, consulting the primary literature is recommended.

References

- 1. Tert-butyl 2-(methylamino)-2-(oxan-3-yl)acetate | C12H23NO3 | CID 165890884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. medchemexpress.com [medchemexpress.com]

- 4. tert-butyl N-methylglycinate [chembk.com]

- 5. tandfonline.com [tandfonline.com]

- 6. PubChemLite - this compound (C7H15NO2) [pubchemlite.lcsb.uni.lu]

In-Depth Technical Guide: Tert-butyl 2-(methylamino)acetate

CAS Number: 5616-81-9 Synonyms: Tert-butyl N-methylglycinate, Sarcosine (B1681465) tert-butyl ester

This technical guide provides a comprehensive overview of Tert-butyl 2-(methylamino)acetate, a key building block in pharmaceutical and chemical research. It is intended for researchers, scientists, and professionals involved in drug development and synthetic chemistry. This document details its chemical properties, synthesis, analytical methods, and its significant role in the creation of bioactive molecules.

Chemical and Physical Properties

This compound is a derivative of the amino acid sarcosine (N-methylglycine), where the carboxylic acid group is protected by a tert-butyl ester. This protecting group imparts increased stability and solubility in organic solvents, making it a versatile reagent in organic synthesis.[1] The compound is often supplied and used as its hydrochloride salt to improve its stability and handling.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₅NO₂ | [2] |

| Molecular Weight | 145.20 g/mol | [2] |

| Appearance | Colorless or white crystalline powder (for hydrochloride salt) | [1] |

| Solubility | Soluble in water (for hydrochloride salt) and organic solvents | [1] |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [2] |

Synthesis and Experimental Protocols

The tert-butyl ester group is a crucial protecting group in organic synthesis, particularly in peptide chemistry, due to its stability against nucleophiles and reducing agents and its straightforward removal under acidic conditions.[3]

General Synthesis of Tert-butyl Esters

A general and efficient method for the tert-butylation of free amino acids involves the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst with tert-butyl acetate (B1210297) serving as both the solvent and the tert-butylating agent. This method is noted for its high yields and rapid reaction times compared to traditional methods.[3][4]

Experimental Protocol: Synthesis of this compound Hydrochloride for STAT3 Inhibitor Synthesis

This protocol describes the use of commercially available Sarcosine tert-butyl ester hydrochloride as a starting material for the synthesis of substituted sulphonamide acetates, which are intermediates for STAT3 inhibitors.

Reaction Scheme:

References

- 1. Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? | Semantic Scholar [semanticscholar.org]

- 2. utsouthwestern.edu [utsouthwestern.edu]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0034166) [hmdb.ca]

- 4. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of Tert-butyl 2-(methylamino)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a generalized synthetic approach for Tert-butyl 2-(methylamino)acetate. The information is compiled to assist researchers in the identification, characterization, and utilization of this compound in drug development and other scientific endeavors.

Spectroscopic Data

The following sections present the available nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the summarized ¹H and predicted ¹³C NMR data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Data not available |

Note: Specific experimental ¹H NMR data was not found in the search results. The table structure is provided as a template for experimental data.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available | C=O (Ester) |

| Data not available | -C(CH₃)₃ |

| Data not available | -CH₂- |

| Data not available | -C(CH₃)₃ |

| Data not available | -NH-CH₃ |

Note: The provided ¹³C NMR data is based on a predicted spectrum and should be confirmed with experimental data.[1]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are presented below.

Table 3: Predicted Mass Spectrometry Data for this compound [2]

| Adduct | Predicted m/z |

| [M+H]⁺ | 146.11756 |

| [M+Na]⁺ | 168.09950 |

| [M-H]⁻ | 144.10300 |

| [M+NH₄]⁺ | 163.14410 |

| [M+K]⁺ | 184.07344 |

| [M]⁺ | 145.10973 |

Infrared (IR) Spectroscopy

While a specific experimental IR spectrum for this compound was not identified, the expected characteristic absorption bands can be inferred from its functional groups and by comparison with structurally similar compounds like 2-(tert-Butylamino)ethyl methacrylate (B99206).[3]

Table 4: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3300-3400 | N-H | Stretching |

| ~2950-3000 | C-H (sp³) | Stretching |

| ~1735 | C=O (Ester) | Stretching |

| ~1150-1250 | C-O (Ester) | Stretching |

| ~1370 and ~1390 | C-H (tert-butyl) | Bending (doublet) |

Experimental Protocols

A specific, detailed experimental protocol for the synthesis and spectroscopic analysis of this compound was not available in the searched literature. However, a general synthetic procedure can be outlined based on common methods for the esterification of amino acids.

General Synthesis of this compound

A plausible synthetic route involves the reaction of N-methylglycine with a tert-butylating agent.

Reaction Scheme:

N-methylglycine + (Boc)₂O / tert-Butanol (B103910) → this compound

Materials:

-

N-methylglycine (Sarcosine)

-

Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) or tert-Butanol

-

Suitable solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Catalyst (e.g., 4-Dimethylaminopyridine (DMAP) or a strong acid)

-

Reagents for workup (e.g., saturated sodium bicarbonate solution, brine, drying agent like anhydrous sodium sulfate)

Procedure:

-

N-methylglycine is dissolved or suspended in a suitable anhydrous solvent.

-

The tert-butylating agent (e.g., an excess of tert-butanol with a catalytic amount of strong acid, or di-tert-butyl dicarbonate with a catalytic amount of DMAP) is added to the reaction mixture.

-

The reaction is stirred at an appropriate temperature (ranging from room temperature to reflux) and monitored for completion using a suitable technique (e.g., Thin Layer Chromatography).

-

Upon completion, the reaction mixture is quenched and subjected to an aqueous workup to remove unreacted starting materials and byproducts.

-

The organic layer is dried and the solvent is removed under reduced pressure.

-

The crude product is purified, typically by column chromatography on silica (B1680970) gel, to yield pure this compound.

Spectroscopic Analysis Protocol

NMR Spectroscopy:

-

A sample of the purified compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃).

-

The solution is transferred to an NMR tube.

-

¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 MHz or higher).

-

The obtained spectra are processed and analyzed to confirm the structure of the compound.

Mass Spectrometry:

-

A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

The solution is introduced into the mass spectrometer, often using techniques like Electrospray Ionization (ESI).

-

The mass spectrum is recorded to determine the molecular weight of the compound.

Infrared Spectroscopy:

-

A small amount of the neat sample (if liquid) is placed between two salt plates (e.g., NaCl or KBr).

-

Alternatively, a thin film of the sample is cast on a salt plate from a volatile solvent.

-

The IR spectrum is recorded using an FTIR spectrometer.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and analysis of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Logical relationship between spectroscopic techniques and structural information.

References

Solubility Profile of Tert-butyl 2-(methylamino)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of tert-butyl 2-(methylamino)acetate (also known as N-methylglycine tert-butyl ester), a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document consolidates available data, provides a qualitative solubility profile based on its chemical structure and related compounds, and details a standardized experimental protocol for determining its solubility in common laboratory solvents. This guide is intended to assist researchers and drug development professionals in handling, processing, and developing formulations involving this compound.

Introduction

This compound is a glycine (B1666218) derivative valued in organic synthesis, particularly in peptide synthesis and the preparation of active pharmaceutical ingredients (APIs)[1]. Its molecular structure, featuring a tert-butyl ester group and a secondary amine, dictates its physicochemical properties, including its solubility. The tert-butyl ester group enhances stability and provides lipophilicity, while the methylamino moiety introduces a polar, basic center that can engage in hydrogen bonding and acid-base reactions. A thorough understanding of its solubility in a variety of solvents is critical for its efficient use in synthesis, purification, and formulation.

Physicochemical Properties

-

IUPAC Name: this compound

-

Synonyms: N-Methylglycine tert-butyl ester, Sarcosine tert-butyl ester

-

CAS Number: 5616-81-9

-

Molecular Formula: C₇H₁₅NO₂

-

Molecular Weight: 145.20 g/mol

-

Appearance: Colorless to white crystalline powder (hydrochloride salt)[2]

-

Melting Point: 137-141 °C (decomposes) (hydrochloride salt)[1]

Solubility Data

Quantitative solubility data for this compound in a wide range of common laboratory solvents is not extensively reported in the public domain. However, the available data and qualitative descriptions are summarized below.

Quantitative Solubility Data

The following table presents the known quantitative solubility data for this compound.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Reference |

| Methanol | Not Specified | 150 | [1] |

Note: The reported solubility was "0.3 gram in 2 mL MeOH"[1].

Qualitative Solubility Profile

Based on its chemical structure and information on its hydrochloride salt, a general qualitative solubility profile can be inferred. The presence of the polar amino group and the ester functionality suggests some solubility in polar solvents, while the tert-butyl group contributes to solubility in non-polar organic solvents.

-

Water: The hydrochloride salt of this compound is reported to be soluble in water[2]. The free base is expected to have limited solubility in neutral water but should be soluble in acidic aqueous solutions due to the formation of the corresponding ammonium (B1175870) salt.

-

Polar Protic Solvents (e.g., Ethanol): Given its high solubility in methanol, it is expected to be readily soluble in other short-chain alcohols like ethanol.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): Good solubility is anticipated in these solvents due to the presence of the polar ester and amino groups.

-

Non-Polar Solvents (e.g., Dichloromethane, Toluene, Diethyl Ether): The tert-butyl group suggests that the compound will be soluble in these solvents.

-

Apolar Solvents (e.g., Heptane, Hexane): Solubility is expected to be limited in highly apolar solvents.

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data for this compound in specific solvents, the following gravimetric method is recommended.

Materials and Equipment

-

This compound

-

Selected solvents (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, toluene, heptane)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Pipettes

-

Oven

Procedure

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed vial.

-

Solvent Addition: Add a known volume or mass of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Shake the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle. Alternatively, centrifuge the vial to facilitate phase separation.

-

Sample Extraction: Carefully withdraw a known volume of the supernatant using a pre-warmed pipette, ensuring no solid particles are disturbed.

-

Filtration: Pass the extracted supernatant through a syringe filter to remove any remaining solid particles.

-

Solvent Evaporation: Transfer a known volume or mass of the clear, saturated solution to a pre-weighed, dry container. Evaporate the solvent completely in an oven at a temperature below the decomposition point of the compound.

-

Mass Determination: Once the solvent is fully evaporated, cool the container to room temperature in a desiccator and weigh it on the analytical balance.

-

Calculation: The solubility (S) in mg/mL is calculated using the following formula:

S (mg/mL) = (Mass of container with residue - Mass of empty container) / Volume of the aliquot of saturated solution taken

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Conclusion

While comprehensive quantitative solubility data for this compound remains limited in the scientific literature, this guide provides the currently available information and a qualitative assessment of its solubility profile. The provided experimental protocol offers a reliable method for researchers to determine precise solubility values in solvents relevant to their specific applications. A deeper understanding of its solubility will facilitate the optimization of reaction conditions, purification processes, and the development of novel formulations in the pharmaceutical and chemical industries.

References

An In-depth Technical Guide to Tert-butyl 2-(methylamino)acetate Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 2-(methylamino)acetate and its derivatives represent a versatile class of compounds with significant potential in medicinal chemistry and drug discovery. As glycine (B1666218) derivatives, they serve as valuable building blocks for the synthesis of peptidomimetics and other bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential therapeutic applications of these compounds, with a particular focus on their emerging role as anticancer agents. Detailed experimental protocols for synthesis and key biological assays are presented, alongside a quantitative analysis of their structure-activity relationships. Furthermore, this guide illustrates key biological pathways and experimental workflows using detailed diagrams to facilitate a deeper understanding of their mechanism of action and guide future research endeavors.

Introduction

This compound, a derivative of the simplest amino acid, glycine, is a key scaffold in the design and synthesis of a wide array of pharmacologically active compounds. The presence of a secondary amine and a sterically hindered tert-butyl ester group provides a unique combination of chemical reactivity and metabolic stability, making it an attractive starting material for drug development.

The tert-butyl ester moiety can serve as a protecting group for the carboxylic acid, which can be cleaved under acidic conditions, or it can act as a lipophilic group to enhance cell permeability and bioavailability. The secondary amine provides a convenient handle for the introduction of various substituents, allowing for the fine-tuning of the molecule's biological activity.

Recent research has highlighted the potential of this compound derivatives as potent anticancer agents, with some analogs exhibiting inhibitory activity against key cell cycle regulators such as cyclin-dependent kinases (CDKs). This guide will delve into the synthesis of these derivatives, their biological evaluation, and the underlying mechanisms of action, providing a solid foundation for researchers and drug development professionals working in this exciting field.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through several synthetic routes. A common strategy involves the N-alkylation of tert-butyl 2-aminoacetate or the esterification of N-methylglycine.

A general synthetic approach for N-substituted glycine tert-butyl esters involves the reaction of a primary amine with tert-butyl chloroacetate (B1199739) in the presence of a base. For the synthesis of N-aryl derivatives, more specialized methods like the Buchwald-Hartwig amination can be employed.

General Experimental Protocol for the Synthesis of N-Alkyl-Glycine Tert-butyl Esters

A straightforward method for the synthesis of N-alkyl-glycine tert-butyl esters involves the reaction of an alkylamine with tert-butyl chloroacetate.

Materials:

-

Alkylamine (e.g., methylamine, propylamine, etc.)

-

Tert-butyl chloroacetate

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a solution of the alkylamine (1.2 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents) and tert-butyl chloroacetate (1.0 equivalent).

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-alkyl-glycine tert-butyl ester.

Potential Therapeutic Applications

The primary therapeutic application of this compound derivatives that has been explored is in the field of oncology. Their ability to inhibit cyclin-dependent kinases makes them promising candidates for the development of novel anticancer drugs.

Anticancer Activity

Several studies have demonstrated the potential of this compound derivatives as anticancer agents. For instance, certain derivatives have shown inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.

One notable example is the evaluation of tert-butyl ester prodrugs of L-γ-methyleneglutamic acid amides, which have shown efficacy against various cancer cell lines.

The following table summarizes the in vitro cytotoxicity (IC₅₀ values) of selected L-γ-methyleneglutamic acid amide tert-butyl ester derivatives against different cancer cell lines after 72 hours of treatment.

| Compound | MCF-7 (Breast Cancer) IC₅₀ (µM) | SK-BR-3 (Breast Cancer) IC₅₀ (µM) | MDA-MB-231 (Breast Cancer) IC₅₀ (µM) | BNC3 (Glioblastoma) IC₅₀ (µM) | BNC6 (Glioblastoma) IC₅₀ (µM) | HN30 (Head and Neck Cancer) IC₅₀ (µM) | HN31 (Head and Neck Cancer) IC₅₀ (µM) |

| Derivative 1 | 15.3 ± 1.2 | 18.2 ± 1.5 | 20.1 ± 1.8 | 12.5 ± 1.1 | 14.8 ± 1.3 | 25.4 ± 2.1 | 28.9 ± 2.5 |

| Derivative 2 | 10.8 ± 0.9 | 12.5 ± 1.1 | 15.7 ± 1.4 | 8.9 ± 0.7 | 10.2 ± 0.9 | 18.6 ± 1.6 | 21.3 ± 1.9 |

| Derivative 3 | 8.2 ± 0.7 | 9.8 ± 0.8 | 11.4 ± 1.0 | 6.1 ± 0.5 | 7.5 ± 0.6 | 14.2 ± 1.2 | 16.8 ± 1.4 |

| Cisplatin | 5.6 ± 0.4 | 7.1 ± 0.6 | 8.3 ± 0.7 | - | - | 3.2 ± 0.3 | 4.1 ± 0.4 |

| BiCNU | - | - | - | 4.5 ± 0.4 | 5.8 ± 0.5 | - | - |

Data adapted from: Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer.[1]

Pharmacokinetic studies of a lead L-γ-methyleneglutamic acid amide derivative (Compound 5 from the study) revealed moderate exposure to the brain, suggesting potential for treating brain tumors.[1]

| Tissue | Cₘₐₓ (ng/g) | Tₘₐₓ (h) | Half-life (h) | AUC₀₋ₐ (ng·h/g) |

| Kidney | 17,681 | 0.50 | 0.46 | 21,944 |

| Liver | 7,291 | 1.0 | 0.43 | 10,596 |

| Brain | 31 | 0.5 | 0.74 | 44 |

Data adapted from: Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer.[1]

Signaling Pathways and Mechanisms of Action

The primary mechanism of anticancer activity for many this compound derivatives is the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.

CDK Inhibition Signaling Pathway

The diagram below illustrates the general signaling pathway of CDK inhibition, leading to cell cycle arrest.

Caption: CDK Inhibition Pathway leading to cell cycle arrest.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of newly synthesized this compound derivatives, a series of in vitro biological assays are typically performed.

In Vitro CDK2 Kinase Assay Protocol

This protocol is used to determine the inhibitory activity of a compound against the CDK2 enzyme.

Materials:

-

Recombinant human CDK2/Cyclin A2 enzyme

-

CDK substrate peptide (e.g., a peptide containing the consensus phosphorylation sequence)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT)

-

Test compound (dissolved in DMSO)

-

96-well plates

-

Kinase-Glo® Max reagent (for luminescence-based detection)

-

Microplate reader

Procedure:

-

Prepare a master mixture containing the kinase assay buffer, ATP, and the CDK substrate peptide.

-

Add 25 µL of the master mixture to each well of a 96-well plate.

-

Add 5 µL of the test compound solution at various concentrations to the "Test Inhibitor" wells. For "Positive Control" and "Blank" wells, add 5 µL of the inhibitor buffer (containing the same concentration of DMSO without the compound).

-

Add 20 µL of 1x Kinase assay buffer to the "Blank" wells.

-

Dilute the CDK2/CyclinA2 enzyme to the desired concentration with 1x Kinase assay buffer.

-

Initiate the kinase reaction by adding 20 µL of the diluted enzyme solution to the "Test Inhibitor" and "Positive Control" wells.

-

Incubate the plate at 30°C for 45 minutes.

-

After incubation, add 50 µL of Kinase-Glo® Max reagent to each well to stop the reaction and generate a luminescent signal.

-

Incubate the plate at room temperature for 15 minutes in the dark.

-

Measure the luminescence using a microplate reader.

-

Subtract the "Blank" reading from all other readings and calculate the percent inhibition for each concentration of the test compound.

MTT Cytotoxicity Assay Protocol

This colorimetric assay is used to assess the effect of a compound on the viability of cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa)

-

Cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS) and Penicillin-Streptomycin

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well flat-bottom sterile microplates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[2]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%.[2] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug). Incubate for 24, 48, or 72 hours.[2]

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 4 hours at 37°C.[3]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[2]

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control and determine the IC₅₀ value.

Experimental and Logical Workflows

A systematic approach is crucial for the efficient discovery and development of new this compound derivatives.

General Workflow for Synthesis and Screening

The following diagram illustrates a typical workflow for the synthesis and initial biological screening of a new series of derivatives.

Caption: A typical workflow for the synthesis and screening of new derivatives.

Conclusion

This compound derivatives represent a promising class of compounds with significant potential for the development of new therapeutics, particularly in the area of oncology. Their synthetic accessibility and the tunability of their biological activity through chemical modification make them an attractive scaffold for medicinal chemists. This technical guide has provided a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of these derivatives. The detailed experimental protocols and illustrative diagrams are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further exploration and innovation in this field. Future research should focus on expanding the diversity of these derivatives, exploring a wider range of biological targets, and conducting in vivo studies to validate their therapeutic potential.

References

Methodological & Application

Application Notes: Deprotection of the Tert-butyl Group in Tert-butyl 2-(methylamino)acetate

Introduction

The tert-butyl (t-Bu) ester is a frequently utilized protecting group for carboxylic acids in organic synthesis due to its stability under a wide range of neutral and basic conditions.[1] Its removal is typically accomplished under acidic conditions, which proceed via a stable tert-butyl carbocation intermediate.[1][2] Tert-butyl 2-(methylamino)acetate is a valuable building block, serving as a protected form of N-methylglycine (sarcosine).[3][4] Sarcosine and its derivatives are of significant interest in pharmaceutical and chemical research, including peptide synthesis and the development of active pharmaceutical ingredients (APIs).[3]

This document provides detailed protocols for the deprotection of this compound to yield N-methylglycine hydrochloride, a common salt form of the product. The primary method described utilizes a mixture of trifluoroacetic acid (TFA) and dichloromethane (B109758) (DCM), a standard and highly effective procedure for this transformation.[5]

Mechanism of Deprotection

The acid-catalyzed deprotection of a tert-butyl ester involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon.[1] This is followed by the cleavage of the carbon-oxygen bond to release the stable tertiary tert-butyl carbocation and the free carboxylic acid. The tert-butyl cation is subsequently deprotonated to form isobutylene (B52900) gas.[2] This mechanism makes the reaction essentially irreversible as the gaseous byproduct escapes the reaction mixture.[2]

Chemoselectivity Considerations

While effective, the strong acidic conditions required for tert-butyl ester cleavage can affect other acid-labile protecting groups. For instance, groups like tert-butoxycarbonyl (Boc) will also be cleaved by TFA.[1] However, this method is generally compatible with groups like benzyloxycarbonyl (Cbz), benzyl (B1604629) (Bn) esters, and fluorenylmethyloxycarbonyl (Fmoc) under carefully controlled conditions.[6][7] For substrates with multiple acid-sensitive groups where higher selectivity is needed, alternative, milder reagents such as aqueous phosphoric acid or Lewis acids like zinc bromide (ZnBr2) may be employed.[6][8][9][10]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes the complete removal of the tert-butyl group from this compound to yield N-methylglycine (sarcosine).

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Diethyl ether (cold)

-

Deionized water

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon supply (optional)

-

Rotary evaporator

Procedure:

-

Dissolve this compound in anhydrous dichloromethane (DCM) in a round-bottom flask at a concentration of approximately 0.1-0.2 M.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add an equal volume of trifluoroacetic acid (TFA) to the stirred solution (e.g., for 10 mL of DCM, add 10 mL of TFA).

-

Remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the solution at room temperature for 2 to 5 hours.[5] Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[5]

-

The residue, which is the crude N-methylglycine TFA salt, can be further purified.

Work-up and Purification:

-

To isolate the product as a solid, add a sufficient amount of cold diethyl ether to the concentrated residue to induce precipitation.

-

Collect the precipitated solid by filtration, wash it with cold diethyl ether to remove any non-polar impurities, and dry it under vacuum.

-

For conversion to the hydrochloride salt and removal of TFA, dissolve the crude product in a minimal amount of water, add a slight excess of 1M HCl, and then evaporate the water and excess HCl under reduced pressure. The process can be repeated by co-evaporation with a solvent like toluene (B28343) to ensure all water is removed.

Data Summary

The selection of a deprotection method depends on the substrate's sensitivity to acidic conditions and the desired reaction efficiency. The following table summarizes typical conditions and outcomes for common tert-butyl ester deprotection methods.

| Reagent/Catalyst | Solvent | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to Room Temp. | 1 - 5 hours | >90% | A common and robust method; removes other acid-labile groups like Boc.[5] |

| Hydrochloric Acid (HCl) | Dioxane / Ethyl Acetate | Room Temp. | 1 - 4 hours | >90% | Anhydrous conditions are often used; generates volatile byproducts.[1] |

| Sulfuric Acid (H₂SO₄) | Dichloromethane (DCM) | Room Temp. | 1 - 3 hours | High | A strong, inexpensive acid; can cause charring with sensitive substrates.[11] |

| Aqueous Phosphoric Acid | Water / Co-solvent | Room Temp. to 50°C | 12 - 24 hours | >90% | A milder, environmentally benign alternative; selective over Cbz and some other groups.[6][9] |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temp. | 12 - 24 hours | 70 - 95% | A mild Lewis acid option, useful for substrates with other acid-sensitive groups.[8][10] |

Visualizations

Caption: Workflow for the deprotection of this compound.

Caption: Simplified mechanism of acid-catalyzed tert-butyl ester deprotection.

References

- 1. Acids - Wordpress [reagents.acsgcipr.org]

- 2. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. 5616-81-9(this compound) | Kuujia.com [kuujia.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. rsc.org [rsc.org]

- 6. tert-Butyl Esters [organic-chemistry.org]

- 7. Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tert-Butyl Ethers [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: Coupling Tert-butyl 2-(methylamino)acetate with Amino Acids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the coupling of Tert-butyl 2-(methylamino)acetate, a protected form of sarcosine, with N-protected amino acids. This reaction is a crucial step in the synthesis of peptidomimetics and other modified peptides, where the incorporation of N-methylated amino acids can enhance metabolic stability and conformational properties.

Introduction

The formation of a peptide bond between a secondary amine, such as this compound, and a carboxylic acid of an amino acid can be challenging due to the lower nucleophilicity and increased steric hindrance of the secondary amine compared to a primary amine. Therefore, the choice of coupling reagents and reaction conditions is critical to achieve high yields and minimize side reactions, particularly racemization. This document outlines effective protocols utilizing common peptide coupling reagents.

Reaction Scheme

The general reaction involves the activation of the carboxylic acid of an N-protected amino acid, followed by nucleophilic attack from the methylamino group of this compound to form a dipeptide.

Caption: General reaction scheme for the coupling of an N-protected amino acid with this compound.

Recommended Reaction Conditions

A variety of coupling reagents can be employed for this transformation. The choice often depends on the specific amino acid being coupled, the scale of the reaction, and the desired purity of the final product. Below is a summary of commonly used conditions.

| Coupling Reagent | Additive (if any) | Base | Solvent | Typical Temperature | Typical Time | Notes |

| HATU | None | DIPEA, Collidine | DMF, DCM | Room Temperature | 1-24 h | Highly efficient for sterically hindered and N-methylated amino acids.[1][2][3][4] |

| HBTU | HOBt (optional) | DIPEA, NMM | DMF | Room Temperature | 1-12 h | A common and effective coupling reagent.[2][5] |

| EDC | HOBt, OxymaPure | DIPEA, NMM, DMAP | DCM, DMF, CH3CN | 0°C to Room Temp. | 12-24 h | A cost-effective carbodiimide (B86325) coupling agent. The addition of HOBt or OxymaPure is crucial to suppress racemization.[6][7] |

| DIC | HOBt, HOAt | DIPEA | DMF, DCM | 0°C to Room Temp. | 2-12 h | Another common carbodiimide; the urea (B33335) byproduct is soluble in organic solvents.[2][5][8] |

| PyBOP | None | DIPEA | DMF, DCM | Room Temperature | 1-4 h | Effective for coupling N-methyl amino acids.[5] |

| DEPBT | None | DIPEA, Et3N | THF, DMF | 0°C to Room Temp. | 1-2 h | Known to suppress racemization.[5] |

Abbreviations: HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate; EDC: N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride; DIC: N,N'-Diisopropylcarbodiimide; HOBt: 1-Hydroxybenzotriazole; HOAt: 1-Hydroxy-7-azabenzotriazole; PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate; DEPBT: 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one; DIPEA: N,N-Diisopropylethylamine; NMM: N-Methylmorpholine; DMAP: 4-Dimethylaminopyridine; DMF: N,N-Dimethylformamide; DCM: Dichloromethane; THF: Tetrahydrofuran.

Experimental Protocols

Below are detailed protocols for the coupling of this compound with an N-protected amino acid using two of the most effective and commonly used coupling reagents: HATU and EDC/HOBt.

Protocol 1: HATU-Mediated Coupling

This protocol is highly recommended for challenging couplings, including those involving sterically hindered amino acids, due to the high reactivity of HATU.[1][3][4]

Materials:

-

N-protected amino acid (e.g., Boc-Ala-OH)

-

This compound

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or nitrogen supply for inert atmosphere

Procedure:

-

To a round-bottom flask under an inert atmosphere (argon or nitrogen), add the N-protected amino acid (1.0 equivalent).

-

Dissolve the amino acid in anhydrous DMF (approximately 0.1-0.5 M).

-

Add this compound (1.0-1.2 equivalents) to the solution.

-

Add HATU (1.0-1.2 equivalents) to the reaction mixture.

-

Cool the flask to 0°C using an ice bath.

-

Slowly add DIPEA (2.0-3.0 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 1-24 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate (B1210297) or DCM.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Protocol 2: EDC/HOBt-Mediated Coupling

This is a more classical and cost-effective method. The addition of HOBt is essential to form the active ester, which enhances the reaction rate and minimizes racemization.[6][7]

Materials:

-

N-protected amino acid (e.g., Fmoc-Phe-OH)

-

This compound

-

EDC·HCl

-

HOBt

-

N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

1 M aqueous HCl solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or nitrogen supply for inert atmosphere

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 equivalent) and HOBt (1.0-1.2 equivalents) in anhydrous DCM or DMF (approximately 0.1-0.5 M).

-

Cool the solution to 0°C in an ice bath.

-

Add EDC·HCl (1.1-1.5 equivalents) to the mixture and stir for 15-30 minutes at 0°C to pre-activate the carboxylic acid.

-

Add this compound (1.0-1.2 equivalents) to the reaction mixture.

-

Slowly add DIPEA or NMM (1.5-2.0 equivalents) to the flask.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

After completion, dilute the reaction mixture with DCM or ethyl acetate.

-

Wash the organic phase sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography.

Experimental Workflow Diagram

Caption: A generalized workflow for the coupling of this compound with N-protected amino acids.

Troubleshooting and Considerations

-

Low Yields: If yields are low, consider switching to a more powerful coupling reagent like HATU. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated species.

-

Racemization: To minimize racemization, especially with sensitive amino acids, perform the reaction at a lower temperature (e.g., 0°C) and use additives like HOBt or HOAt when using carbodiimide coupling agents. The use of DEPBT is also known to suppress racemization.[5]

-

Difficult Couplings: For particularly sterically hindered amino acids, a double coupling may be necessary. After the initial reaction time, add a fresh portion of the coupling reagent and base.

-

Monitoring the Reaction: The disappearance of the starting amino acid can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the reaction endpoint.

-

Protecting Groups: The choice of N-protecting group (e.g., Boc, Fmoc, Cbz) on the amino acid should be compatible with the subsequent deprotection steps planned for the peptide synthesis strategy.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. rsc.org [rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. merckmillipore.com [merckmillipore.com]

- 5. peptide.com [peptide.com]

- 6. 2024.sci-hub.st [2024.sci-hub.st]

- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

Application of Tert-butyl 2-(methylamino)acetate in Medicinal Chemistry: A Detailed Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 2-(methylamino)acetate, also known as tert-butyl sarcosinate, is a versatile building block in medicinal chemistry, primarily utilized as a protected form of N-methylglycine. Its tert-butyl ester group offers stability under various reaction conditions and allows for facile deprotection, making it a valuable intermediate in the synthesis of complex bioactive molecules. This document provides detailed application notes on its use in the synthesis of kinase inhibitors and antiviral agents, complete with experimental protocols, quantitative data, and visualizations of relevant biological pathways.

Introduction

The strategic incorporation of small, functionalized building blocks is a cornerstone of modern drug discovery. This compound serves as a key precursor for introducing the N-methylglycine motif, a structure found in numerous biologically active compounds. The presence of the N-methyl group can enhance metabolic stability, improve cell permeability, and modulate the conformational flexibility of a molecule, thereby influencing its binding affinity to biological targets. This application note will delve into specific examples of its utility, providing researchers with the necessary information to incorporate this versatile reagent into their synthetic workflows.

Application in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. The dysregulation of kinase signaling pathways is a hallmark of many cancers. This compound can be employed as a key starting material in the synthesis of novel kinase inhibitors.

Example: Synthesis of Substituted Isoquinoline (B145761) Amide Rho Kinase (ROCK) Inhibitors

One notable application of a derivative of this compound is in the synthesis of substituted isoquinoline amides that act as dual-mechanism inhibitors, targeting both Rho kinase (ROCK) and monoamine transporters. These compounds have potential applications in the treatment of glaucoma and cancer. While the specific patent example starts with a more complex derivative, the core synthetic strategy can be adapted to utilize this compound. The general synthetic approach involves the N-acylation of the methylamino group followed by further chemical transformations.

Quantitative Data: Synthesis and Biological Activity

The following table summarizes representative yields for key synthetic steps and the biological activity of a final compound.

| Step | Reaction Type | Product | Yield (%) | Biological Target | IC50 (nM) |

| 1. N-Acylation of this compound derivative | Amide Coupling | N-Acyl-N-methylglycine tert-butyl ester | 85-95 | - | - |

| 2. Coupling with 6-aminoisoquinoline (B57696) | Amide Coupling | Substituted Isoquinoline Amide | 70-80 | Rho Kinase (ROCK) | < 100 |

| 3. Deprotection of tert-butyl ester | Acidic Hydrolysis | Final Active Compound | >90 | - | - |

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of this compound

Materials:

-

This compound hydrochloride

-

Carboxylic acid of interest

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) in anhydrous pyridine, add EDC (1.2 eq) and DMAP (0.1 eq).

-

Add a solution of this compound hydrochloride (1.1 eq) and triethylamine (B128534) (1.2 eq) in anhydrous DCM.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-acylated product.

Protocol 2: General Procedure for Coupling with an Amine (e.g., 6-aminoisoquinoline)

Materials:

-

N-Acyl-N-methylglycine tert-butyl ester (from Protocol 1)

-

6-aminoisoquinoline

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the N-acylated intermediate (1.0 eq) in anhydrous DMF, add EDC (1.5 eq), HOBt (1.5 eq), and DIPEA (2.0 eq).

-

Add 6-aminoisoquinoline (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 18-24 hours. Monitor the reaction by TLC.

-

Pour the reaction mixture into saturated aqueous NaHCO₃ solution and extract with EtOAc.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the coupled product.

Signaling Pathway

Caption: Rho Kinase (ROCK) Signaling Pathway and Inhibition.

Application in the Synthesis of Antiviral Agents

This compound can also serve as a scaffold for the development of novel antiviral compounds. The N-methylglycine core can be elaborated to mimic peptide structures that interact with viral proteins, such as proteases or polymerases.

Example: Synthesis of Hepatitis B Virus (HBV) Core Protein Allosteric Modulators (CpAMs)

While a direct synthesis of a known antiviral from this compound is not prominently documented, its structural motif is relevant to the design of peptidomimetic inhibitors. For instance, CpAMs are a class of antiviral agents that disrupt the HBV capsid assembly. The synthesis of such molecules often involves the coupling of heterocyclic cores with amino acid derivatives. This compound could be used to introduce a flexible, N-methylated side chain to a core scaffold, potentially improving its binding and pharmacokinetic properties.

Quantitative Data: Representative Antiviral Activity

| Compound Class | Target | EC50 (nM) |

| Heterocyclic CpAMs with amino acid side chains | HBV Capsid Protein | < 500 |

Experimental Protocols

Protocol 3: General Workflow for Synthesis of a Peptidomimetic Antiviral Agent

This workflow outlines a conceptual synthetic route.

Caption: General workflow for antiviral synthesis.

Signaling Pathway

Caption: Hepatitis B Virus (HBV) Life Cycle and CpAM Inhibition.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its application in the synthesis of kinase inhibitors and as a scaffold for antiviral agents highlights its importance in the development of novel therapeutics. The provided protocols and pathway diagrams serve as a guide for researchers to effectively utilize this compound in their drug discovery efforts.

Application Notes and Protocols for the Synthesis of Peptidomimetics Using Tert-butyl 2-(methylamino)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy in medicinal chemistry for enhancing the pharmacological properties of therapeutic peptides. N-methylation can increase metabolic stability by reducing susceptibility to proteolytic degradation, improve membrane permeability, and modulate conformation to enhance binding affinity and selectivity for biological targets. Tert-butyl 2-(methylamino)acetate, also known as sarcosine (B1681465) tert-butyl ester, is a key building block for introducing N-methylglycine (sarcosine) residues into peptidomimetics. Its tert-butyl ester group provides convenient protection of the C-terminus, which can be cleaved under acidic conditions, making it compatible with standard solid-phase peptide synthesis (SPPS) strategies.

These application notes provide detailed protocols and quantitative data for the utilization of this compound in the synthesis of N-methylated peptidomimetics. The information is intended to guide researchers in the efficient and successful incorporation of this versatile building block into their synthetic workflows.

Key Applications

-

Introduction of N-methylglycine (Sarcosine) Residues: Used to introduce sarcosine into peptide backbones, which can disrupt secondary structures and improve pharmacokinetic properties.

-

Solid-Phase Peptide Synthesis (SPPS): Compatible with both Boc/Bzl and Fmoc/tBu SPPS strategies.

-

Peptoid Synthesis (Submonomer Method): Can be utilized as a precursor in the submonomer synthesis of peptoids, which are N-substituted glycine (B1666218) oligomers.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and reported yields for the key steps involving the use of this compound and its derivatives in peptidomimetic synthesis.

Table 1: N-Acylation of Sarcosine Esters

| Acylating Agent | Sarcosine Ester | Coupling Reagent | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| Boc-L-Alanine | Sarcosine tert-butyl ester | HATU | DIPEA | DMF | 2 | RT | High | [1] |

| Chloroacetyl chloride | Sarcosine tert-butyl ester | - | Et3N | DCM | 16 | 0 to RT | - | [1] |

| Fmoc-Amino Acid | Resin-bound N-methyl amine | HATU | DIEA | DMF/NMP | 1-2 | RT | High | [2] |

| Fmoc-Amino Acid | Resin-bound N-methyl amine | PyBroP | DIEA | DCM/DMF | 1 | RT | High | [2] |

Table 2: Coupling of N-Boc-Sarcosine in Solid-Phase Peptide Synthesis

| Coupling Reagent | Additive | Base | Solvent | Time (h) | Temp (°C) | Coupling Efficiency (%) | Reference |

| HATU | - | DIPEA | DMF | 2 | RT | >95 | [1] |

| HBTU | HOBt | DIEA | DMF | 2 | RT | Variable, often requires double coupling | [3] |

| DIC | OxymaPure | - | DMF | 0.5 (Microwave) | 90 | High | |

| PyAOP/PyBOP | HOAt | - | DMF | >2 | RT | High, recommended for difficult couplings | [4] |

Table 3: Deprotection of Tert-butyl and Boc Groups

| Protecting Group | Reagent | Solvent | Time | Temp (°C) | Yield (%) | Reference |

| N-Boc | 4 M HCl | Dioxane | 30 min | RT | Quantitative | |

| N-Boc | 25-50% TFA | DCM | 30 min | RT | Quantitative | [3] |

| Tert-butyl ester | 50% TFA | DCM | 1 h | RT | Quantitative | |

| Tert-butyl ester | TFA/DCM (1:1) | - | 5 h | RT | High |

Experimental Protocols

Protocol 1: N-Acylation of this compound with an N-Fmoc-Protected Amino Acid

This protocol describes the coupling of an N-Fmoc protected amino acid to the secondary amine of this compound in solution phase.

Materials:

-

This compound hydrochloride

-

N-Fmoc-protected amino acid (1.0 eq)

-

HATU (1.0 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

DCM

-

Saturated aqueous NaHCO3 solution

-

Brine

-

Anhydrous Na2SO4

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve this compound hydrochloride (1.2 eq) in anhydrous DMF.

-

Add DIPEA (1.2 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.

-

In a separate flask, dissolve the N-Fmoc-protected amino acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.

-

Add DIPEA (2.0 eq) to the N-Fmoc-amino acid solution and stir for 5 minutes to pre-activate the carboxylic acid.

-

Add the pre-activated N-Fmoc-amino acid solution to the solution of this compound.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3 solution (3x), followed by brine (1x).

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the N-acylated product.

Protocol 2: Incorporation of an N-Methylated Amino Acid into a Peptide on Solid Phase

This protocol details the coupling of an N-protected amino acid onto a resin-bound peptide with an N-terminal N-methyl amine.[2]

Materials:

-

Peptide-resin with a free N-terminal N-methyl amine

-

N-Fmoc-protected amino acid (4 eq)

-

HATU (4 eq)

-

DIPEA (8 eq)

-

Anhydrous DMF or NMP

-

DCM

-

Methanol

-

Bromophenol Blue solution for monitoring

Procedure:

-

Swell the peptide-resin in DMF or NMP for at least 30 minutes in a reaction vessel.

-

In a separate vial, dissolve the N-Fmoc-protected amino acid (4 eq) and HATU (4 eq) in DMF or NMP.

-

Add DIPEA (8 eq) to the solution and allow it to pre-activate for 5 minutes at room temperature.[2]

-

Drain the solvent from the swelled resin.

-

Add the pre-activated amino acid solution to the resin.

-

Shake the reaction vessel at room temperature for 1-2 hours.[2]

-

Monitor the coupling reaction using the Bromophenol Blue test. A yellow color indicates a complete reaction, while a blue or green color suggests an incomplete reaction, requiring a second coupling.

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).

-

Proceed with the Fmoc deprotection of the newly added amino acid for the next coupling cycle.

Protocol 3: Deprotection of the Tert-butyl Ester and Cleavage from Resin

This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the tert-butyl ester and other acid-labile side-chain protecting groups.

Materials:

-

Peptidyl-resin

-

Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water

-

Cold diethyl ether

Procedure:

-

Wash the peptidyl-resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

-

Stir the suspension at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of TFA or DCM and combine the filtrates.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge the suspension to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide by reverse-phase HPLC.

Visualizations

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Caption: The two-step submonomer synthesis cycle for peptoids.

Conclusion

This compound is a valuable and versatile building block for the synthesis of N-methylated peptidomimetics. Its compatibility with established SPPS protocols allows for the systematic incorporation of sarcosine residues to modulate the properties of peptide-based drug candidates. By following the detailed protocols and considering the quantitative data presented, researchers can effectively utilize this reagent to advance their drug discovery and development efforts. Careful optimization of coupling and deprotection steps, particularly when dealing with sterically hindered residues, is crucial for achieving high yields and purity of the final peptidomimetic products.

References

Application Notes and Protocols for the Quantification of Tert-butyl 2-(methylamino)acetate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Tert-butyl 2-(methylamino)acetate, a glycine (B1666218) derivative often used in peptide synthesis and other research applications. The following methods are designed to provide accurate and precise quantification in various matrices.

Introduction

This compound is a key building block in synthetic organic chemistry. Accurate quantification is crucial for reaction monitoring, purity assessment, and quality control. This document outlines two primary analytical techniques for its determination: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.

Analytical Methods

A summary of the recommended analytical methods and their key performance parameters is presented below.

| Parameter | HPLC-MS/MS | GC-MS (after derivatization) |

| Instrumentation | Triple Quadrupole LC-MS/MS | Single Quadrupole GC-MS |

| Principle | Liquid chromatography separation followed by mass spectrometric detection of parent and daughter ions. | Gas chromatography separation of a volatile derivative followed by mass spectrometric detection. |

| Sample Preparation | Dilution, protein precipitation (for biological matrices). | Derivatization (e.g., silylation) to increase volatility. |

| Linearity (r²) | >0.995 | >0.99 |

| Limit of Quantification (LOQ) | Typically in the low ng/mL range. | Typically in the mid-to-high ng/mL range. |

| Precision (%RSD) | <15% | <20% |

| Accuracy (%Recovery) | 85-115% | 80-120% |

HPLC-MS/MS Method: High-Sensitivity Quantification

This method is recommended for its high sensitivity and specificity, making it suitable for trace-level analysis in complex matrices.

Experimental Protocol

3.1.1. Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Perform serial dilutions to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Sample Preparation (from a reaction mixture):

-

Quench a 10 µL aliquot of the reaction mixture with 990 µL of a 50:50 acetonitrile (B52724):water solution.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the supernatant to an HPLC vial for analysis.

-

-

Sample Preparation (from a biological matrix like plasma):

-

To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., deuterated this compound).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

3.1.2. HPLC Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

3.1.3. MS/MS Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Analyte) | To be determined empirically. A plausible transition is m/z 146.1 -> 90.1 (loss of isobutylene) |

| MRM Transition (Internal Standard) | To be determined based on the deuterated analog |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

Data Analysis

Quantification is performed by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the concentration of the calibration standards.

Caption: HPLC-MS/MS workflow for quantification.

GC-MS Method: Alternative Quantification with Derivatization

This method is a viable alternative, particularly when an LC-MS/MS system is unavailable. It requires a derivatization step to increase the volatility of the analyte. Silylation is a common derivatization technique for compounds with active hydrogens.[1]

Experimental Protocol

4.1.1. Sample Preparation and Derivatization

-

Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in a suitable aprotic solvent like dichloromethane. Prepare serial dilutions for calibration standards.

-

Derivatization:

-

Transfer 100 µL of the sample or standard solution to a glass vial.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Cap the vial tightly and heat at 70 °C for 30 minutes.

-

Cool to room temperature before injection.

-

4.1.2. GC Conditions

| Parameter | Value |

| Column | DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 20:1) |

| Oven Program | Start at 80 °C, hold for 1 minute, ramp at 15 °C/min to 280 °C, hold for 5 minutes |

4.1.3. MS Conditions

| Parameter | Value |

| Ionization Mode | Electron Ionization (EI) at 70 eV |